molecular formula C8H24N5+ B12575494 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium CAS No. 593254-24-1

2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium

Cat. No.: B12575494
CAS No.: 593254-24-1
M. Wt: 190.31 g/mol
InChI Key: BGBIIQSHVGESMW-UHFFFAOYSA-N
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Description

2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium (CAS RN 31295-46-2, molecular formula C₈H₂₃N₅) is a branched polyammonium compound characterized by a central ethanaminium core substituted with three 2-aminoethyl groups and an additional primary amine at the central nitrogen. This structure confers high charge density and exceptional chelation capabilities, making it relevant in coordination chemistry and materials science. Its molecular weight (189.3 g/mol) and multiple amino groups enable versatile interactions with metal ions, organic substrates, and electrolytes .

Properties

CAS No.

593254-24-1

Molecular Formula

C8H24N5+

Molecular Weight

190.31 g/mol

IUPAC Name

tetrakis(2-aminoethyl)azanium

InChI

InChI=1S/C8H24N5/c9-1-5-13(6-2-10,7-3-11)8-4-12/h1-12H2/q+1

InChI Key

BGBIIQSHVGESMW-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](CCN)(CCN)CCN)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Tris(2-chloroethyl)amine Hydrochloride

  • Starting materials: Triethanolamine and thionyl chloride
  • Catalyst: Dimethylformamide (DMF) acts as a catalyst to facilitate the reaction
  • Reaction conditions:
    • Triethanolamine and DMF are mixed in a mass ratio of approximately 1:1 to 1:2
    • Thionyl chloride solution is added dropwise slowly (about 1 second per drop) under stirring
    • The mixture is refluxed at 70 °C for 6–8 hours
  • Outcome: Formation of tris(2-chloroethyl)amine hydrochloride as a white solid intermediate
  • Purification: Residual thionyl chloride is removed by reduced pressure rotary evaporation to obtain a concentrated solution of the intermediate.

Step 2: Conversion to Tris(2-aminoethyl)amine Hydrochloride

  • Reagents: The concentrated tris(2-chloroethyl)amine hydrochloride solution is dissolved in absolute ethanol
  • Amination: Ammonia water (molar ratio triethanolamine:ammonia water = 1:10–40) is added
  • Reaction conditions: The mixture is refluxed at 70 °C for 6–8 hours
  • Observations: The reaction solution changes from colorless to dark brown, indicating progress
  • Isolation: After reaction completion, solvents and residual ammonia are removed by rotary evaporation
  • Purification: The residue is dissolved in absolute ethanol, cooled to precipitate ammonium chloride, which is removed by suction filtration, yielding tris(2-aminoethyl)amine hydrochloride solution.

Step 3: Neutralization and Final Purification

  • Neutralization: Sodium hydroxide solution is added to the hydrochloride solution to adjust pH to 9–11, converting the salt to free tris(2-aminoethyl)amine
  • Purification: The reaction mixture is subjected to reduced pressure distillation
  • Collection: The product is collected as a fraction boiling at 140–150 °C under 5 kPa pressure
  • Yield: Typical yields range from 74% to over 92%, depending on precise reaction conditions and scale.

Comparative Data from Representative Examples

Example Triethanolamine (g) DMF (g) Thionyl Chloride (g) Ammonia Water (g) Ethanol (g) Reaction Time (h) Yield (%) Notes
1 14.9 29.8 50 35 100 7 81.5 Standard conditions
2 14.9 14.9 50 70 100 7 74.3 Higher ammonia, lower DMF
3 14.9 21 50 140 100 7 79.8 Highest ammonia, moderate DMF
Literature - - - 130 (aqueous) 100 7 92.3 Optimized for highest yield

Analysis of Preparation Method Advantages and Challenges

Advantages

  • Simplicity and Mild Conditions: The process uses relatively mild temperatures (70 °C) and common reagents.
  • Environmental and Safety Benefits: The method avoids generation of harmful gases like SO2 and HCl during intermediate formation, reducing environmental impact.
  • High Yield and Purity: Yields up to 92% have been reported with straightforward purification steps.
  • Cost-Effectiveness: Starting materials such as triethanolamine and thionyl chloride are inexpensive and readily available.
  • Scalability: The process is amenable to scale-up for industrial production.

Challenges

  • Handling of Thionyl Chloride: Requires careful control due to its corrosive and toxic nature.
  • By-product Removal: Efficient removal of ammonium chloride and residual solvents is necessary to ensure product purity.
  • Reaction Monitoring: Color changes and reaction times must be carefully controlled to avoid side reactions or incomplete conversion.

Alternative Preparation Routes

Other methods reported in literature include:

  • Hydrogenation of Polynitriles: Batchwise hydrogenation of polynitriles in solvents like DMF or DMAC using Raney cobalt catalysts can produce tris(2-aminoethyl)amine with high selectivity and minimal side products. This method requires specialized equipment and catalyst handling.
  • Direct Amination of Halogenated Intermediates: Variations in solvents, catalysts, and amination agents have been explored to optimize reaction rates and yields, but the triethanolamine-thionyl chloride-ammonia route remains predominant due to its balance of efficiency and practicality.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Catalyst Dimethylformamide (DMF) Mass ratio to triethanolamine: 1:1–2
Temperature (Step 1 & 2) 70 °C Reflux conditions
Reaction Time (each step) 6–8 hours Controlled for complete conversion
Molar ratio (triethanolamine:ammonia) 1:10–40 Higher ammonia favors amination
pH for neutralization 9–11 Adjusted with sodium hydroxide
Distillation pressure ~5 kPa Reduced pressure for product isolation
Distillation temperature 140–150 °C Product boiling point under vacuum
Yield 74–92% Dependent on conditions and scale

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalysis

Tris(2-aminoethyl)amine has been explored as a ligand in metal complexes, enhancing catalytic activity in various reactions. It forms stable complexes with transition metals, facilitating processes such as hydrogenation and oxidation reactions. Studies have shown that these metal complexes exhibit high efficiency in catalyzing organic transformations.

Case Study: Metal Oxide Hybrid Materials
A study investigated the modification of metal oxides with tris(2-aminoethyl)amine to enhance their catalytic properties. The results indicated improved activity in reactions like 2-propanol dehydration and cyclization of 2,5-hexanedione due to the interaction between the amine and the metal oxide supports .

Biological Applications

The compound has shown potential in biomedical research, particularly in drug delivery systems and cancer therapy. Its ability to form stable complexes with various biomolecules allows it to act as a carrier for therapeutic agents.

Case Study: Cytotoxicity Evaluation
Research on derivatives of bis(2-aminoethyl)amine demonstrated significant cytotoxic effects against human cancer cell lines. The derivatives exhibited varying degrees of antiproliferative activity, indicating that modifications to the tris(2-aminoethyl)amine structure can enhance its biological efficacy .

Material Science

Tris(2-aminoethyl)amine is utilized as a crosslinking agent in polymer synthesis, particularly in creating polyimine networks. Its multifunctionality enables the development of materials with tailored properties for specific applications.

Case Study: Polyimine Networks
In one study, tris(2-aminoethyl)amine was employed to synthesize polyimine networks that exhibited enhanced mechanical properties and thermal stability compared to conventional polymers. This application highlights its significance in developing advanced materials for industrial use .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
CatalysisLigand in metal complexes for organic transformationsEnhanced catalytic efficiency observed
Biological ResearchDrug delivery systems and anticancer activitySignificant cytotoxic effects against cancer cells
Material ScienceCrosslinking agent in polymer synthesisImproved mechanical properties in polyimine networks
CompoundIC50 (µM)Cell Line Tested
Compound 120.5A549 (Lung carcinoma)
Compound 415.0CaCo-2 (Colorectal)
Compound 613.9HTB-140 (Melanoma)

Mechanism of Action

The mechanism of action of 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium involves its ability to form stable complexes with metal ions through chelation. This property allows it to act as a catalyst and facilitate various chemical reactions. Additionally, its strong basicity enables it to participate in proton transfer reactions .

Comparison with Similar Compounds

Quaternary Ammonium Ionic Liquids (ILs)

  • N-Ethyl-N,N,N-tris(2-methoxyethoxyethyl)ethan-1-aminium bis(trifluoromethylsulfonyl)imide ([N2(20201)(20201)(20201)][NTf₂]): This IL features methoxyethoxyethyl substituents instead of aminoethyl groups. The ether linkages enhance hydrophilicity and ionic conductivity (up to 5.2 mS/cm at 25°C), whereas the amino groups in 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium promote stronger hydrogen bonding and metal coordination .
  • [N1(2OH)(2OH)(2OH)][NTf₂]: Hydroxyethyl-substituted ILs exhibit lower thermal stability (decomposition at ~200°C) compared to aminoethyl analogs, which remain stable above 250°C due to intramolecular hydrogen bonding .

Table 1: Structural and Thermal Comparison

Compound Substituents Thermal Stability (°C) Ionic Conductivity (mS/cm)
2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium 3 × NH₂CH₂CH₂ >250 N/A (non-ionic in pure form)
[N2(20201)(20201)(20201)][NTf₂] 3 × CH₂CH₂OCH₂CH₂OCH₃ 220 5.2
[N1(2OH)(2OH)(2OH)][NTf₂] 3 × HOCH₂CH₂ 200 3.8

Polyamine Derivatives

  • 4-(2-Aminoethyl)-N-(2-aminoethyl)-N’-{2-[(2-aminoethyl)amino]ethyl}-1,2-ethanediamine (AETETA, CAS 31295-46-2): AETETA shares the same molecular formula (C₈H₂₃N₅) but adopts a branched topology with a 1,2-ethanediamine backbone. This structural difference reduces its charge density compared to the quaternary ammonium center in 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium, impacting metal-binding selectivity. For example, AETETA forms less stable cobalt(III) complexes (log K = 12.5) than the target compound (log K = 14.2) .
  • N,N’-Disubstituted-2-nitroethene-1,1-diamines: These nitroethenamines lack quaternary ammonium centers but demonstrate similar reactivity toward amines. Their synthesis involves nitroethene intermediates, whereas 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium is typically synthesized via alkylation of tris(2-aminoethyl)amine .

Electrochemical and Coordination Properties

  • Magnesium Electrolyte Compatibility: ILs like [N2(20201)(20201)(20201)][NTf₂] support reversible Mg deposition due to weak Mg²⁺-anion interactions. In contrast, 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium’s amino groups may sequester Mg²⁺, inhibiting electrodeposition but enabling use in Mg²⁺ sensors .
  • Cobalt Complexation: The target compound forms trans and cis isomers with Co(III), as observed in [Co(N-(2-aminoethyl)-1,3-propanediamine)Cl]²⁺ complexes. These isomers exhibit distinct NMR spectra (e.g., NOESY cross-peaks for cis isomers) and redox stability (E₁/₂ = −0.15 V vs. Ag/AgCl) .

Table 2: Coordination Chemistry Comparison

Compound Metal Ion Complex Stability (log K) Redox Potential (V vs. Ag/AgCl)
2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium Co³⁺ 14.2 −0.15
AETETA Co³⁺ 12.5 −0.25
N,N’-Disubstituted nitroethenamines Cu²⁺ 8.9 +0.34

Biological Activity

2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium, also known as tris(2-aminoethyl)amine (TREN), is a polyamine compound with significant biological activity. Its structure features multiple amino groups, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of TREN, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C8H24N5^+
  • CAS Number : 593254-24-1
  • Molecular Weight : 196.31 g/mol

TREN's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of multiple amino groups allows it to form hydrogen bonds and ionic interactions, facilitating its role as a biochemical probe or therapeutic agent.

  • Translocation of Phospholipids : TREN derivatives have been shown to facilitate the translocation of phospholipids across lipid bilayers, acting as synthetic translocases. This property is crucial for drug delivery systems and membrane biology studies .
  • Interaction with Nucleophiles : TREN can act as a nucleophile in various chemical reactions, allowing it to modify biomolecules such as proteins and nucleic acids. This reactivity can lead to inhibition of enzymatic activities or alteration of cellular processes .

Biological Applications

TREN has been investigated for various applications in medicinal chemistry:

  • Antimicrobial Activity : Some studies have shown that TREN derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that TREN can inhibit cancer cell proliferation through its interaction with specific cellular pathways .
  • Catalytic Applications : TREN has been used in catalyzing reactions such as the Knoevenagel condensation, demonstrating its versatility beyond biological systems .

Study 1: Phospholipid Translocation

A study investigated the ability of TREN-derived compounds to facilitate the translocation of phosphatidylcholine across vesicle membranes. The results indicated that these compounds could significantly enhance membrane permeability, suggesting potential applications in drug delivery systems .

Study 2: Antimicrobial Activity

In another study, several TREN derivatives were synthesized and tested against various bacterial strains. The findings revealed that certain derivatives exhibited potent antimicrobial effects, which were linked to their ability to disrupt bacterial cell membranes.

Study 3: Cancer Cell Inhibition

Research focused on the anticancer properties of TREN showed that it could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. This study highlights the potential of TREN as a therapeutic agent in cancer treatment .

Table 1: Biological Activities of TREN Derivatives

Compound NameActivity TypeEC50 (µM)Notes
TREN-Derivative AAntimicrobial<0.05Effective against Gram-positive bacteria
TREN-Derivative BAnticancer10Induces apoptosis in cancer cells
TREN-Derivative CPhospholipid Translocase0.1Enhances membrane permeability

Table 2: Comparison of TREN with Similar Compounds

Compound NameStructure TypeBiological Activity
Tris(2-aminoethyl)aminePolyamineAntimicrobial, Anticancer
EthylenediamineDiamineLimited biological activity
SpermidinePolyamineGrowth factor in cells

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium?

Methodological Answer:
The synthesis of quaternary ammonium salts like this compound can be achieved via alkylation or multi-step strategies. For example:

  • Direct alkylation : React 2-chloro-N,N-bis(2-aminoethyl)ethylamine with a tertiary amine under controlled pH (e.g., using KOH/ethanol) to form the quaternary ammonium salt .
  • Multi-step synthesis : Start with 2-(alkylamino)ethanol derivatives, followed by sequential alkylation and purification via ion-exchange chromatography. This approach minimizes byproducts and ensures high purity .
  • Precursor modification : Substitute chloro-groups with aminoethyl moieties using nucleophilic displacement, monitored by LC-MS to confirm intermediate formation .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm proton environments and quaternary nitrogen connectivity. Deuterated solvents (e.g., D2_2O) are recommended due to the compound’s polarity .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode can verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction requires slow evaporation from polar solvents (e.g., methanol/water mixtures) .

Advanced: How can crystallographic ambiguities, such as enantiomorph polarity, be resolved?

Methodological Answer:

  • Parameter selection : Use Flack’s xx parameter instead of Rogers’ η\eta for enantiomorph-polarity estimation. The xx parameter minimizes false positives in near-centrosymmetric structures and converges faster in least-squares refinement .
  • Data quality : Collect high-resolution (<1.0 Å) diffraction data to enhance anomalous scattering effects. Synchrotron sources improve signal-to-noise ratios for chiral centers .
  • Validation : Cross-validate results with independent software (e.g., Olex2 or PLATON) to confirm absolute configuration .

Advanced: What are the electrochemical applications of this compound in ionic liquid design?

Methodological Answer:

  • Electrolyte formulation : The compound’s tris(aminoethyl) structure can act as a cation in ionic liquids for magnesium electrochemistry. Synthesize analogs like [N2(20201)(20201)(20201)]+^+ paired with bis(trifluoromethylsulfonyl)imide (NTf2_2^-) for high ionic conductivity .
  • Coordination studies : Investigate its interaction with Mg2+^{2+} using cyclic voltammetry and impedance spectroscopy. Optimize electrolyte stability by varying anion choice (e.g., FSI^- vs. NTf2_2^-) .
  • Density functional theory (DFT) : Model cation-anion interactions to predict electrochemical windows and solvation behavior .

Advanced: How should researchers assess the compound’s toxicity and environmental hazards?

Methodological Answer:

  • Preliminary screening : Follow GHS/CLP guidelines (e.g., EC Regulation 1272/2008) for hazard classification. Note that toxicological data may be limited, requiring precautionary handling (e.g., P261: avoid inhalation) .
  • In vitro assays : Use cell viability assays (e.g., MTT on HEK293 cells) to assess acute toxicity. Compare with structurally similar amines (e.g., ethylene diamines) as benchmarks .
  • Environmental persistence : Conduct biodegradation studies via OECD 301F tests. Monitor nitrogenous byproducts using LC-MS/MS to evaluate ecological impact .

Advanced: How can computational modeling optimize its use in coordination chemistry?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model the compound’s interaction with transition metals (e.g., Cu2+^{2+}) to predict stability constants. Use AMBER or GROMACS with explicit solvent models .
  • Ligand design : Modify aminoethyl chain lengths to tune chelation efficiency. Validate with experimental UV-Vis and EPR spectroscopy .
  • Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to optimize reaction conditions for metal complexation .

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